6-(3-fluorophenyl)-9,9-dimethyl-7-oxo-N-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide
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Overview
Description
6-(3-fluorophenyl)-9,9-dimethyl-7-oxo-N-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, muscle relaxant, and anticonvulsant properties . This particular compound is a designer benzodiazepine, which means it has been synthetically modified to enhance or alter its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-fluorophenyl)-9,9-dimethyl-7-oxo-N-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of aminobenzophenones with appropriate reagents to form the benzodiazepine core .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow synthesis techniques to ensure high yield and purity . This method allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, which is crucial for the synthesis of complex benzodiazepines .
Chemical Reactions Analysis
Types of Reactions
6-(3-fluorophenyl)-9,9-dimethyl-7-oxo-N-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . Reaction conditions are carefully controlled to ensure the desired modifications are achieved without degrading the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs .
Scientific Research Applications
6-(3-fluorophenyl)-9,9-dimethyl-7-oxo-N-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(3-fluorophenyl)-9,9-dimethyl-7-oxo-N-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects . The molecular targets and pathways involved include the modulation of chloride ion channels, which results in hyperpolarization of neurons and reduced neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Flubromazolam: A triazolo-analogue of flubromazepam, known for its potent sedative and hypnotic effects.
Clonazolam: A triazolo-analog of clonazepam, reported to be highly potent with strong anxiolytic and anticonvulsant properties.
Deschloroetizolam: Part of the thienodiazepine drug class, which stimulates GABA-A receptors similar to traditional benzodiazepines.
Uniqueness
6-(3-fluorophenyl)-9,9-dimethyl-7-oxo-N-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide is unique due to its specific structural modifications, which may enhance its binding affinity and selectivity for GABA receptors . These modifications can result in distinct pharmacological profiles compared to other benzodiazepines, potentially offering advantages in therapeutic applications .
Properties
IUPAC Name |
6-(3-fluorophenyl)-9,9-dimethyl-7-oxo-N-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3OS/c1-28(2)16-22-25(24(33)17-28)26(18-9-8-10-19(29)15-18)32(23-14-7-6-13-21(23)31-22)27(34)30-20-11-4-3-5-12-20/h3-15,26,31H,16-17H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLPHNZNHRSFSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=S)NC4=CC=CC=C4)C5=CC(=CC=C5)F)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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